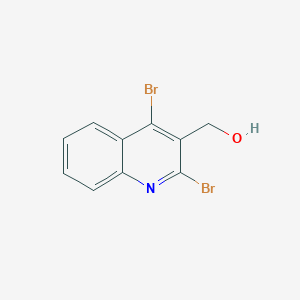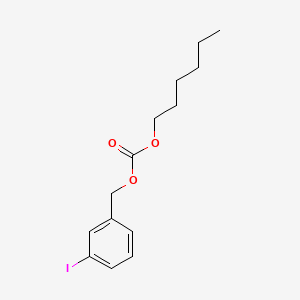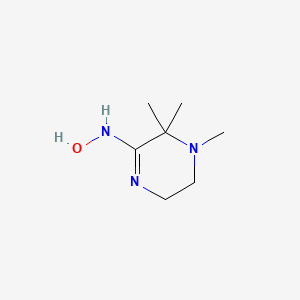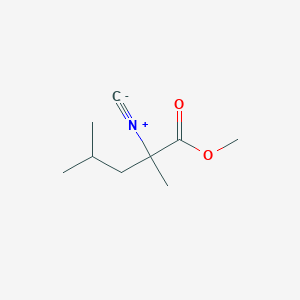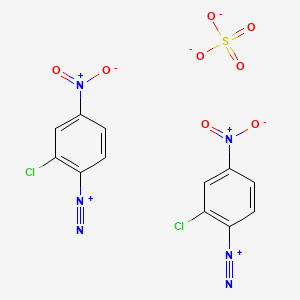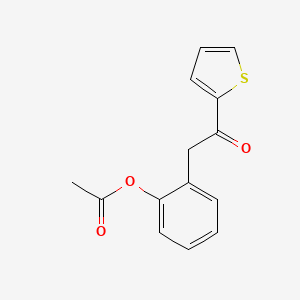
2-Acetoxybenzyl 2-thienyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxybenzyl 2-thienyl ketone is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. This compound is characterized by the presence of both an acetoxybenzyl group and a thienyl ketone group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxybenzyl 2-thienyl ketone can be achieved through various methods. One efficient approach involves the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a facile route to α-benzoyloxy ketones in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organohypervalent iodine reagents and peroxides to promote the α-benzoyloxylation of ketones . This method is preferred due to its efficiency and the avoidance of toxic heavy metals.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Acetoxybenzyl 2-thienyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetoxybenzyl 2-thienyl ketone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone group can participate in various chemical reactions, including cycloadditions and substitutions . These interactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
2-Acetoxybenzyl ketone: Lacks the thienyl group, making it less versatile in certain reactions.
2-Thienyl ketone: Does not have the acetoxybenzyl group, limiting its applications in specific synthetic routes.
β-Diketones: Share some structural similarities but differ in their reactivity and applications.
Uniqueness: 2-Acetoxybenzyl 2-thienyl ketone stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
898766-62-6 |
|---|---|
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
[2-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate |
InChI |
InChI=1S/C14H12O3S/c1-10(15)17-13-6-3-2-5-11(13)9-12(16)14-7-4-8-18-14/h2-8H,9H2,1H3 |
InChI-Schlüssel |
ZIIJPKPWLSDMFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1CC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



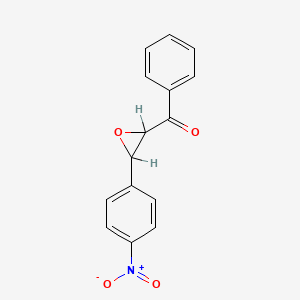
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
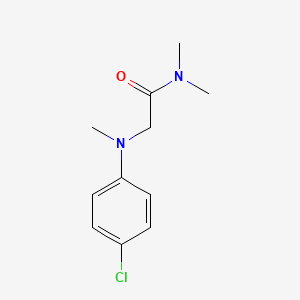

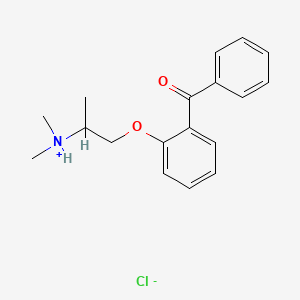
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
